Dodecyl benzoate

Catalog No.
S3716359
CAS No.
68411-27-8
M.F
C19H30O2
M. Wt
290.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dodecyl benzoate

CAS Number

68411-27-8

Product Name

Dodecyl benzoate

IUPAC Name

dodecyl benzoate

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

InChI

InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-10-14-17-21-19(20)18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3

InChI Key

DLAHAXOYRFRPFQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOC(=O)C1=CC=CC=C1

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=CC=CC=C1

The exact mass of the compound Dodecyl benzoate is 290.224580195 g/mol and the complexity rating of the compound is 244. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient. However, this does not mean our product can be used or applied in the same or a similar way.

Solvent and Plasticizer

  • Dodecyl benzoate exhibits good solvency properties for various organic materials, including fats, oils, waxes, and some polymers [1]. This makes it a valuable tool in research involving the extraction, purification, and analysis of these substances.
  • Additionally, dodecyl benzoate acts as a plasticizer, increasing the flexibility and workability of some polymers commonly used in scientific applications [2].

[1] Dodecyl benzoate in PubChem, National Institutes of Health: )[2] Plasticizers American Chemistry Council:

Cell Culture and Biological Research

  • Dodecyl benzoate finds use in cell culture studies due to its ability to permeabilize cell membranes. This allows for the introduction of specific molecules or nanoparticles into cells for various research purposes [3].
  • Some studies have explored the potential use of dodecyl benzoate as a carrier for drug delivery systems due to its ability to enhance the penetration of drugs through biological membranes [4].

[3] Dodecyl benzoate-mediated delivery of nanoparticles into human ovarian cancer cells )[4] Enhancement of Fluconazole Penetration through Candida albicans Biofilms by Dodecyl Benzoate )

Environmental Research

  • Dodecyl benzoate is a component of some personal care products and may be present in environmental samples. Researchers use it as a marker compound to assess the environmental distribution and fate of these products [5].

[5] Occurrence and distribution of personal care product ingredients in wastewater treatment plant effluents and receiving streams )

Dodecyl benzoate is an organic compound with the molecular formula C19H30O2, consisting of 19 carbon atoms, 30 hydrogen atoms, and 2 oxygen atoms. It is an ester formed from the reaction of dodecanol and benzoic acid. This compound is recognized for its low viscosity and ability to act as a surfactant, which lowers the surface tension of liquids, enhancing the spreading and absorption of various products . The compound appears as a colorless to pale yellow liquid with a mild aromatic odor.

Chemical Structure

The structural representation of dodecyl benzoate can be expressed using several notations:

  • SMILES: CCCCCCCCCCCCCOC(=O)c1ccccc1
  • InChI: InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-10-14-17-21-19(20)18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3 .

Typical of esters. These include:

  • Hydrolysis: In the presence of water and an acid or base catalyst, dodecyl benzoate can be hydrolyzed to form dodecanol and benzoic acid.
    Dodecyl benzoate+H2OH+Dodecanol+Benzoic acid\text{Dodecyl benzoate}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{Dodecanol}+\text{Benzoic acid}
  • Transesterification: Dodecyl benzoate can react with alcohols to form new esters.
    Dodecyl benzoate+AlcoholNew ester+Dodecanol\text{Dodecyl benzoate}+\text{Alcohol}\rightarrow \text{New ester}+\text{Dodecanol}
  • Reduction: Under reducing conditions, dodecyl benzoate can be converted to dodecanol and benzyl alcohol.

Dodecyl benzoate exhibits biological activity that includes antimicrobial properties and potential use in cosmetic formulations due to its ability to enhance skin absorption. Studies have shown that it can function as a penetration enhancer in topical applications, making it valuable in pharmaceutical and cosmetic industries .

Dodecyl benzoate can be synthesized through several methods:

  • Direct Esterification: This involves reacting dodecanol with benzoic acid in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions.
  • Transesterification: Dodecyl benzoate can also be produced by transesterifying another ester with dodecanol.
  • Alkylation followed by Esterification: A more complex method where alkylation of a suitable precursor is followed by esterification with benzoic acid .

Dodecyl benzoate shares similarities with other long-chain fatty acid esters but has unique properties due to its specific structure. Below is a comparison with similar compounds:

Compound NameMolecular FormulaUnique Features
Octyl benzoateC16H26O2Shorter alkyl chain; higher volatility
Decyl benzoateC17H28O2Slightly shorter chain; used in similar applications
Lauryl benzoateC18H36O2Longer chain; better emollient properties
Hexadecyl benzoateC22H46O2Higher molecular weight; different physical properties

Dodecyl benzoate stands out due to its balance between hydrophobicity and compatibility with various formulations, making it versatile across multiple applications .

Physical Description

Liquid

XLogP3

7.9

Hydrogen Bond Acceptor Count

2

Exact Mass

290.224580195 g/mol

Monoisotopic Mass

290.224580195 g/mol

Heavy Atom Count

21

UNII

N4F51K239A

Wikipedia

Dodecyl benzoate

Use Classification

Cosmetics -> Emollient

General Manufacturing Information

Soap, cleaning compound, and toilet preparation manufacturing
Benzoic acid, C12-15-alkyl esters: ACTIVE
Benzoic acid, dodecyl ester: ACTIVE

Dates

Last modified: 07-27-2023

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